4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
4-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-4-17-10-12-9-16(11-14(12,2)3)13-5-7-15-8-6-13/h12-13,15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDJQNXOGWAWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperidine derivatives, have been found to interact with various targets, including enzymes, receptors, and proteins.
Mode of Action
It’s worth noting that piperidine derivatives have been found to interact with their targets in a variety of ways, often leading to changes in the target’s function.
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, depending on their specific targets.
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability.
Biological Activity
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which include both a piperidine and a pyrrolidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H28N2O
- Molecular Weight : 240.38 g/mol
- CAS Number : 2098085-09-5
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially affecting signaling pathways involved in various physiological processes.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant biological activities, such as:
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : Similar derivatives have been evaluated for their inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. For instance, some studies report IC50 values indicating effective inhibition by related compounds .
Case Studies and Research Findings
- Tyrosinase Inhibition : A study investigating related piperidine derivatives found that certain compounds exhibited potent inhibition of tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
- Cell Viability Assays : In vitro assays have indicated that these compounds do not exhibit cytotoxic effects at concentrations up to 25 µM, highlighting their safety profile for further investigation .
- Immunostimulatory Effects : Research on piperidine derivatives has suggested that they may enhance immune responses, with one compound showing immunostimulatory activity exceeding that of levamisole, a standard immunomodulator .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Scientific Research Applications
The compound 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, supported by comprehensive data and case studies.
Pharmacology
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of piperidine can exhibit a range of biological activities, including:
- Antidepressant Effects : Studies suggest that piperidine derivatives may act on serotonin and norepinephrine pathways, potentially providing antidepressant effects. For instance, compounds with similar structures have shown efficacy in preclinical models of depression .
- Antipsychotic Activity : There is evidence that piperidine compounds can modulate dopaminergic systems, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Neuroscience
Research has explored the use of this compound in neuroscience for its possible neuroprotective properties. The ability of piperidine derivatives to cross the blood-brain barrier makes them suitable candidates for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Chemistry
The synthesis of this compound contributes to the field of medicinal chemistry by providing a platform for developing new analogs with enhanced activity or reduced side effects. Its unique structure allows chemists to modify functional groups to optimize pharmacological properties.
Data Tables
Comparison with Similar Compounds
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Example Compound : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one .
- Key Differences: The pyrido-pyrimidinone core introduces aromaticity and planar geometry, contrasting with the saturated pyrrolidine-piperidine system in the target compound.
- Biological Activity : These derivatives are optimized for kinase inhibition (e.g., anticancer applications), whereas the target compound’s ethoxymethyl group may favor neurological targets .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Example Compound : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one .
- Key Differences :
- The acetyl and methoxyphenyl substituents introduce electron-withdrawing and donating groups, altering electronic properties compared to the ethoxymethyl-dimethylpyrrolidine system.
- The keto group at position 4 may facilitate hydrogen bonding with biological targets, a feature absent in the target compound.
4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine Derivatives
Example Application : Histamine H3 antagonists for Alzheimer’s disease .
- Key Differences: Substitution with heterocyclic alkoxy groups (e.g., pyridyl, thienyl) enhances receptor binding affinity but may increase metabolic instability.
Pharmacokinetic and Pharmacodynamic Comparison
Research Findings and Implications
- Therapeutic Advantages : Compared to dichlorobenzyl-substituted analogs , the ethoxymethyl group may reduce toxicity risks while maintaining efficacy in CNS targets.
- Limitations : Lack of direct pharmacological data necessitates further in vitro/in vivo studies to validate predicted H3 receptor activity .
Preparation Methods
Alkali Metal-Mediated Amino-Cyclization
One efficient approach for synthesizing substituted pyrrolidines and piperidines involves alkali metal-mediated intramolecular amino-cyclization of alkenyl amines. This method uses strong bases such as n-butyllithium (n-BuLi) to generate nucleophilic lithium amides, which then cyclize onto alkenes to form the heterocyclic ring system.
- Mechanism: Deprotonation of the amine by n-BuLi forms lithium amides that intramolecularly add to an alkene, followed by proton transfer to regenerate the lithium amide catalyst.
- Advantages: Transition metal-free, high diastereoselectivity (favoring cis-isomers), and applicability to unactivated alkenes.
- Application: This method can be adapted to synthesize 3,3-dimethylpyrrolidine derivatives by using appropriately substituted alkenyl amines as precursors.
Brønsted Acid-Catalyzed Intramolecular Hydroamination
Hydroamination catalyzed by Brønsted acids such as hydrogen iodide (HI) offers another route to substituted pyrrolidines, although often with lower diastereoselectivity.
- Conditions: Acidic media promote intramolecular addition of amines to alkenes.
- Limitations: Poor diastereoselectivity compared to alkali metal-mediated methods.
Photoredox Catalysis for Amino-Cyclization
Organic photoredox catalysis using acridinium salts under visible light irradiation has emerged as a mild and metal-free method to generate radical intermediates that cyclize to form pyrrolidine rings.
- Catalysts: 9-mesityl-10-methylacridinium tetrafluoroborate.
- Mechanism: Single-electron oxidation of alkenes followed by intramolecular amine trapping and hydrogen atom transfer.
- Outcome: Predominantly cis-pyrrolidine isomers with mild reaction conditions.
Specific Preparation Steps Relevant to 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
While direct literature on this exact compound is limited, related synthetic protocols for substituted piperidines and pyrrolidines provide a framework:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkali metal-mediated amino-cyclization | n-BuLi, THF, low temperature | ~85-90 | Formation of 3,3-dimethylpyrrolidine ring via intramolecular cyclization |
| 2 | Ethoxymethylation | Alkylation with ethoxymethyl halides (e.g., ethoxymethyl chloride) | 70-80 | Introduction of ethoxymethyl group on pyrrolidine nitrogen or carbon |
| 3 | Piperidine coupling | Nucleophilic substitution or reductive amination | 60-75 | Attachment of the pyrrolidine moiety to piperidine ring via amine linkage |
| 4 | Purification | Column chromatography, recrystallization | - | Isolation of pure this compound |
Representative Experimental Data and Reaction Conditions
From related piperidine derivatives synthesis studies, the following data exemplify conditions applicable to the target compound's preparation:
Analytical and Computational Insights
- Diastereoselectivity: Alkali metal-mediated cyclizations favor cis-isomers due to thermodynamic stability, supported by DFT computations.
- Mechanistic Studies: Concerted nucleophilic aromatic substitution and radical pathways have been elucidated for amino-cyclization reactions.
- Yield Optimization: Catalyst loading, temperature, and solvent choice critically influence product yield and purity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Reaction Type | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkali Metal-Mediated Cyclization | n-BuLi, LiI | Intramolecular amino-cyclization | High diastereoselectivity, metal-free | 85-90 |
| Brønsted Acid Catalysis | HI, other acids | Intramolecular hydroamination | Mild conditions | 50-70 |
| Photoredox Catalysis | Acridinium salts, visible light | Radical amino-cyclization | Mild, selective | 60-80 |
| Mitsunobu Reaction | DIAD, triphenylphosphine | Ether formation | Versatile coupling method | 60-70 |
| Alkylation with Alkoxymethyl Halides | Ethoxymethyl chloride, base | N- or O-alkylation | Direct introduction of ethoxymethyl group | 70-80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine, and how can reaction yields be maximized?
- Methodology :
- Multi-step synthesis : Start with functionalized pyrrolidine precursors (e.g., 3,3-dimethylpyrrolidine derivatives) and introduce ethoxymethyl groups via nucleophilic substitution or alkylation. Piperidine coupling can be achieved using reductive amination or cross-coupling reactions .
- Yield optimization : Use high-purity reagents, inert atmospheres (e.g., nitrogen), and catalysts like Pd/C for hydrogenation. Monitor intermediates via TLC or HPLC to minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology :
- Spectroscopic analysis : Employ - and -NMR to verify substituent positions (e.g., ethoxymethyl and dimethyl groups on pyrrolidine). Compare with reference spectra from PubChem or crystallographic data .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., 3,3-dimethylpyrrolidine conformation) using single-crystal diffraction, as demonstrated for similar piperidine derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Hazard mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Refer to SDS guidelines for PPE (gloves, goggles) and spill management .
- Stability testing : Assess hygroscopicity and thermal stability via DSC/TGA to prevent decomposition during storage .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity of this compound in novel reactions?
- Methodology :
- Quantum chemical modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate reaction pathways for ethoxymethyl group functionalization. Compare activation energies of competing mechanisms (e.g., SN2 vs. radical pathways) .
- Machine learning : Train models on PubChem reaction datasets to predict regioselectivity in piperidine-pyrrolidine hybrid systems .
Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., varying IC values across assays)?
- Methodology :
- Assay standardization : Validate cell-based models (e.g., HEK293 vs. CHO cells) for receptor binding studies. Control variables like pH, temperature, and solvent (DMSO concentration) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies. Cross-reference with structural analogs (e.g., 4-piperidinyl derivatives) to identify structure-activity trends .
Q. What strategies are effective in scaling up synthesis without compromising stereochemical purity?
- Methodology :
- Flow chemistry : Optimize continuous reactors for key steps (e.g., piperidine ring closure) to enhance reproducibility. Use in-line FTIR for real-time monitoring .
- Chiral resolution : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, critical for pharmacological applications .
Q. How does the ethoxymethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
